(4-tert-ブチルフェノキシ)アセトニトリル

説明

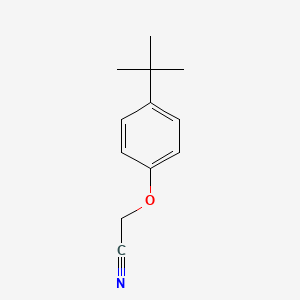

(4-Tert-butyl-phenoxy)acetonitrile is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-Tert-butyl-phenoxy)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Tert-butyl-phenoxy)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

“(4-tert-ブチルフェノキシ)アセトニトリル”は、有機合成において重要な中間体として使用されます . これは一般的な有機溶媒として使用され、その広範な使用により、さまざまな重要な化合物の合成のための新しい方法が開発されてきました .

電気化学的変換

アセトニトリルを含む電気化学的変換の分野では、その優れた導電性と環境に優しい特性により、強力なツールとなっています . これは、窒素含有化合物またはニトリル含有化合物を得るために使用されます .

アルキンとアルケンのカスケードラジカル環化

アセトニトリルは、アルキンとアルケンのカスケードラジカル環化に使用されます . これは、ニトリル含有生成物を提供する別の方法です .

非線形光学吸収

“(4-tert-ブチルフェノキシ)フタロシアニン”異性体は、その非線形光学特性について合成および特徴付けられています . フタロシアニン異性体の2次非線形光学特性は、Zスキャン技術を使用して調査されました .

光起電力エネルギー変換

“(4-tert-ブチルフェノキシ)フタロシアニン”がその種類であるフタロシアニンは、光起電力エネルギー変換に使用されてきました . これは、そのp-共役系非局在化電子のネットワークによるものです .

光線力学療法

作用機序

Target of Action

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It is known that the compound is involved in reactions at the benzylic position . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound’s involvement in reactions at the benzylic position suggests that it may influence pathways related to free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body.

Result of Action

Given its use in proteomics research , it may influence protein structure or function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Tert-butyl-phenoxy)acetonitrile. For instance, the compound is a liquid at room temperature , suggesting that temperature may influence its physical state and potentially its biological activity.

生化学分析

Biochemical Properties

(4-Tert-butyl-phenoxy)acetonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of (4-Tert-butyl-phenoxy)acetonitrile to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of (4-Tert-butyl-phenoxy)acetonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-Tert-butyl-phenoxy)acetonitrile has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, (4-Tert-butyl-phenoxy)acetonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, (4-Tert-butyl-phenoxy)acetonitrile can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of (4-Tert-butyl-phenoxy)acetonitrile can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that (4-Tert-butyl-phenoxy)acetonitrile is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to (4-Tert-butyl-phenoxy)acetonitrile has been associated with changes in cellular function, such as altered cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of (4-Tert-butyl-phenoxy)acetonitrile vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of (4-Tert-butyl-phenoxy)acetonitrile have been shown to cause liver toxicity in animal models, characterized by elevated liver enzymes and histopathological changes .

Metabolic Pathways

(4-Tert-butyl-phenoxy)acetonitrile is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These pathways often involve the oxidation of (4-Tert-butyl-phenoxy)acetonitrile to form various metabolites. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, (4-Tert-butyl-phenoxy)acetonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, (4-Tert-butyl-phenoxy)acetonitrile can accumulate in specific tissues, depending on its affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of (4-Tert-butyl-phenoxy)acetonitrile can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, (4-Tert-butyl-phenoxy)acetonitrile may localize to the mitochondria, where it can affect mitochondrial function and energy production .

生物活性

(4-Tert-butyl-phenoxy)acetonitrile, a compound derived from the phenolic structure of tert-butylphenol, has garnered attention for its biological activities. This article explores its chemical properties, biological effects, and implications in various fields, supported by data tables and relevant studies.

(4-Tert-butyl-phenoxy)acetonitrile has the molecular formula CHN and a molecular weight of 201.27 g/mol. Its structure features a tert-butyl group attached to a phenoxy moiety linked to an acetonitrile group. The compound is characterized by its lipophilicity and potential for interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 201.27 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

Antimicrobial Properties

Research indicates that phenolic compounds, including derivatives of (4-tert-butyl-phenoxy)acetonitrile, exhibit antimicrobial activity. A study highlighted the ability of related compounds to inhibit the growth of various bacteria and fungi, suggesting that (4-tert-butyl-phenoxy)acetonitrile may possess similar properties due to its structural analogies with known antimicrobial agents .

Endocrine Disruption

Compounds related to (4-tert-butyl-phenoxy)acetonitrile have been studied for their endocrine-disrupting capabilities. For example, 4-tert-butylphenol has been identified as an endocrine disruptor, affecting hormonal balance in organisms. This raises concerns regarding the potential biological effects of (4-tert-butyl-phenoxy)acetonitrile on endocrine systems in humans and wildlife .

Case Study 1: Cytotoxic Effects on Melanocytes

A significant study examined the effects of 4-tert-butylphenol on human melanocytes, revealing that exposure led to increased expression of apoptosis-related receptors and reduced cell viability at higher concentrations. Although this study focused on a different but related compound, it provides insights into the potential cytotoxic mechanisms that could be relevant for (4-tert-butyl-phenoxy)acetonitrile as well .

- Findings :

- At concentrations of 250 µM, cell viability was significantly reduced in immortalized melanocyte cell lines.

- Enhanced expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors was noted.

Case Study 2: Environmental Impact Assessment

An evaluation report highlighted the environmental risks associated with phenolic compounds like 4-tert-butylphenol. These compounds were shown to exhibit endocrine activity at environmentally relevant concentrations, leading to adverse effects on aquatic organisms and potentially impacting ecosystems .

Research Findings Summary

Recent studies have underscored the importance of understanding the biological activity of (4-tert-butyl-phenoxy)acetonitrile within broader contexts:

- Antimicrobial Activity : Potential effectiveness against bacterial and fungal pathogens.

- Endocrine Disruption : Risks associated with hormonal imbalance in exposed organisms.

- Cytotoxicity : Evidence from related compounds suggests possible harmful effects on human cells.

特性

IUPAC Name |

2-(4-tert-butylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVAATCQZHQGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505395 | |

| Record name | (4-tert-Butylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50635-24-0 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50635-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-tert-Butylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。